Product packaging for Dinotefuran-desmethyl(Cat. No.:CAS No. 168688-99-1)

Dinotefuran-desmethyl

Cat. No.: B13436283
CAS No.: 168688-99-1
M. Wt: 188.18 g/mol
InChI Key: MLDRGDSZYUOWME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dinotefuran-desmethyl is a structurally related compound and metabolite of the neonicotinoid insecticide dinotefuran. It is identified with the CAS number 168688-99-1 and a molecular formula of C6H12N4O3 . This compound is primarily relevant in scientific research for analytical method development and environmental monitoring. It serves as a critical impurity and metabolite reference standard during the profiling of dinotefuran, which is required for material purification, pesticide registration, and the development of Certified Reference Materials (CRMs) . Researchers utilize this compound in mass spectrometry-based studies to understand the environmental fate and metabolic pathways of neonicotinoid insecticides. The parent compound, dinotefuran, is a systemic insecticide that acts as a nicotinic acetylcholine receptor (nAChR) agonist in the insect nervous system, leading to uncontrolled nerve excitation, paralysis, and death . As a metabolite, this compound is integral to assessing the degradation and ecological impact of this widely used pesticide class. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N4O3 B13436283 Dinotefuran-desmethyl CAS No. 168688-99-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

168688-99-1

Molecular Formula

C6H12N4O3

Molecular Weight

188.18 g/mol

IUPAC Name

1-nitro-2-(oxolan-3-ylmethyl)guanidine

InChI

InChI=1S/C6H12N4O3/c7-6(9-10(11)12)8-3-5-1-2-13-4-5/h5H,1-4H2,(H3,7,8,9)

InChI Key

MLDRGDSZYUOWME-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CN=C(N)N[N+](=O)[O-]

Origin of Product

United States

Biotransformation Pathways and Formation of Dinotefuran Desmethyl

N-Demethylation as a Primary Metabolic Pathway for Dinotefuran (B1670701)

The enzymatic catalysis of dinotefuran's N-demethylation is primarily carried out by a superfamily of enzymes known as cytochrome P450 monooxygenases (P450s). researchgate.net These enzymes are central to the detoxification of a wide range of xenobiotics, including neonicotinoid insecticides. nih.gov In insects, enhanced P450 activity is strongly linked to dinotefuran resistance, indicating that these enzymes actively metabolize the compound. nih.gov For instance, specific P450 enzymes, such as CYP3A4 and CYP2C19, have been identified as playing a crucial role in the metabolic pathways of dinotefuran in vertebrates. mdpi.com In some fungi, cytochrome P450 is also involved in the initial reduction of dinotefuran's nitro group, a key step in its degradation. mdpi.com

The metabolism of dinotefuran results in several key metabolites. Among the most significant are 1-methyl-3-(tetrahydro-3-furylmethyl) guanidium dihydrogen (DN) and 1-methyl-3-(tetrahydro-3-furylmethyl) urea (B33335) (UF), which are considered the two main metabolites. nih.gov Another important metabolite is 1-methyl-2-nitroguanidine (MNG). epa.gov These compounds are consistently identified in residue analysis across various environmental and biological samples. epa.govepa.gov The formation of these metabolites signifies the breakdown of the parent dinotefuran molecule into more polar compounds.

Table 1: Major Metabolites of Dinotefuran

Metabolite Abbreviation Full Chemical Name
DN 1-methyl-3-(tetrahydro-3-furylmethyl) guanidium dihydrogen
UF 1-methyl-3-(tetrahydro-3-furylmethyl) urea

Metabolic Formation in Arthropod Systems

In arthropods, the metabolism of dinotefuran is a critical factor in both its efficacy as an insecticide and the development of resistance in pest populations. The formation of dinotefuran-desmethyl and other metabolites is heavily influenced by the activity of detoxification enzymes like cytochrome P450s.

Both in vivo and in vitro studies have provided substantial evidence for the metabolic breakdown of dinotefuran in insects. In vitro assays using the cytochrome P450 enzyme CYP6EM1 from the whitefly, Bemisia tabaci, demonstrated that this protein could metabolize 28.11% of the available dinotefuran. nih.gov In vivo research, often conducted on insecticide-resistant strains, further confirms this metabolic activity. Studies on the brown planthopper, Nilaparvata lugens, have shown that strains resistant to dinotefuran exhibit significantly enhanced P450 activity compared to susceptible strains. nih.gov Functional studies involving the silencing of specific P450 genes (RNAi) have also confirmed their direct role in metabolizing dinotefuran within the insect. nih.gov

The rate at which different insect species metabolize dinotefuran can vary significantly, which often correlates with their susceptibility or resistance to the insecticide. This variation is largely attributed to differences in the expression and activity of their cytochrome P450 enzymes. For example, dinotefuran-resistant populations of the whitefly Bemisia tabaci show high expression of the CYP6EM1 gene. nih.gov Similarly, resistant strains of the brown planthopper (Nilaparvata lugens) exhibit overexpression of the CYP6ER1 gene, which contributes to enhanced metabolism of dinotefuran. nih.gov While direct metabolic rate comparisons are complex, the levels of P450 gene upregulation and enzyme activity serve as key indicators of an insect's metabolic capacity for dinotefuran.

Table 2: Upregulation of Cytochrome P450 Genes in Dinotefuran-Resistant Insects

Insect Species P450 Gene Observation
Bemisia tabaci (Whitefly) CYP6EM1 Highly expressed in laboratory and field dinotefuran-resistant populations. nih.gov

Biotransformation in Terrestrial and Aquatic Flora

Dinotefuran is a systemic insecticide, meaning it is absorbed and translocated throughout plant tissues. Consequently, its metabolism within plants is a key aspect of its environmental fate. researchgate.net

Studies have investigated the biotransformation of dinotefuran in a variety of terrestrial plants, including rice, apples, potatoes, lettuce, and spinach. nih.gov Research on lettuce and celery found that the parent dinotefuran compound is taken up by the plants, along with its major metabolites. In lettuce, MNG was the only metabolite detected in significant quantities. nih.gov In celery shoots, however, all three major metabolites (MNG, UF, and DN) were detected at measurable levels. nih.gov Further studies have confirmed that while dinotefuran is often the major component of the residue in crops, metabolites like DN and UF can be significant components in plants such as apples and rice. naturepest.com This indicates that plants possess the enzymatic systems necessary to metabolize dinotefuran, and many of the same metabolites found in animals are also produced in plants. nih.gov

While dinotefuran's high water solubility leads to its presence in aquatic environments, and studies have examined its removal by aquatic plants like duckweed (Lemna aequinoctialis), specific research detailing the biotransformation pathways and metabolic products within aquatic flora is limited. nih.gov

Uptake and Internal Translocation of Parent Dinotefuran Leading to In-Plant Desmethylation

The parent compound, dinotefuran, exhibits physicochemical properties that facilitate its uptake and translocation within plants, processes that are prerequisite to its in-plant metabolism. Characterized by high water solubility (39.8 g/L) and a low octanol-water partition coefficient (log P_ow_ of -0.549), dinotefuran is readily absorbed from the soil by plant roots and can also be taken up by leaves. mdpi.comepa.gov Once absorbed, its systemic nature allows for acropetal distribution throughout the plant's vascular system. mdpi.com This internal movement is crucial, as it transports the parent compound to various plant tissues where metabolic processes, including desmethylation, can occur. fao.orgnih.gov

Studies have demonstrated the translocation of dinotefuran from soil into various edible plant parts. For instance, in research conducted on lettuce and celery, dinotefuran applied to the soil was absorbed by the plants and moved into the leaves and shoots. mdpi.com The percentage of translocation into 100% mature lettuce leaves was observed to be between 23.8% and 28%, while in celery shoots, the translocation values were significantly higher, ranging from 51.77% to 53.06%. mdpi.com This efficient internal transport ensures that dinotefuran is available for metabolic transformation into metabolites such as this compound within the plant tissues. fao.orgnih.gov The metabolism of dinotefuran in plants can involve several pathways, with desmethylation of the methyl group on the guanidine (B92328) moiety being a key route leading to the formation of this compound. usda.gov

Table 1: Uptake and Translocation of Soil-Applied Dinotefuran in Lettuce and Celery

Crop Plant Back Interval (PBI) Translocation to Mature Edible Parts (%)
Lettuce 30 Days 23.8%
Lettuce 60 Days 28.0%
Celery 30 Days 53.06%
Celery 60 Days 51.77%

Data sourced from a study on the uptake of soil-applied dinotefuran in leafy vegetables. mdpi.com

Plant-Mediated Desmethylation Processes and Their Contribution to Metabolite Profile

Following uptake and translocation, dinotefuran undergoes various metabolic transformations within plant tissues. One of the primary biotransformation pathways is N-demethylation. nih.gov This process involves the enzymatic removal of a methyl group from the guanidine moiety of the dinotefuran molecule, resulting in the formation of the metabolite this compound (also known as 1-methyl-3-(tetrahydro-3-furylmethyl)guanidine (B3052814) or MNG). usda.gov

Microbial Degradation and Transformation in Environmental Matrices

Soil Microorganism-Mediated N-Demethylation Pathways

In the soil environment, microbial activity is a primary driver of dinotefuran degradation. nih.govscienceopen.com Various soil microorganisms, including bacteria and fungi, possess the enzymatic machinery to transform neonicotinoid insecticides. nih.govscienceopen.com N-demethylation is a recognized pathway in the microbial metabolism of dinotefuran, leading to the formation of this compound. nih.gov

Research has shown that the rate of dinotefuran degradation in soil is influenced by the microbial community present. nih.gov While specific organisms responsible for the complete mineralization of dinotefuran have not been fully identified, genera such as Pseudomonas, Bacillus, Rhizobium, and Stenotrophomonas have been characterized as neonicotinoid-degrading microorganisms. nih.govscienceopen.com Studies have observed the attenuation of dinotefuran in soil over time, with biodegradation playing a significant role. nih.gov For example, in a 112-day cultivation study, dinotefuran concentrations decreased with degradation rate constants ranging from 0.024 to 0.032 d⁻¹, indicating microbial action. nih.gov This process contributes to the natural attenuation of the parent compound in agricultural soils, with this compound being a potential intermediate metabolite.

Table 2: Degradation Rate Constants of Dinotefuran in Soil

Spiked Concentration (mg kg⁻¹) Rate Constant (d⁻¹)
0.02 0.032
0.2 0.024
2.0 0.024

Data from a study on the effects of dinotefuran on soil microbial communities over 112 days. nih.gov

Aquatic Microbial Community Contributions to this compound Formation and Degradation

In aquatic ecosystems, microbial communities also play a critical role in the transformation and fate of dinotefuran. frontiersin.org While abiotic processes like photolysis and hydrolysis contribute to its degradation, biotic degradation by aquatic microorganisms is a significant pathway. mdpi.com The introduction of dinotefuran into water bodies can lead to its metabolism by resident microbial populations.

Microbial degradation in aquatic environments can lead to the formation of various metabolites, including this compound, through processes analogous to those in soil, such as N-demethylation. Studies have highlighted that the persistence of dinotefuran in water is relatively low when microbial action is present. For instance, a study using a partnership between the bacterium Pseudomonas monteilii and duckweed (Lemna aequinoctialis) demonstrated a 92.23% removal efficiency for dinotefuran from water over 14 days, highlighting the potential for microbially-enhanced phytoremediation. frontiersin.org While this study focused on the removal of the parent compound, it underscores the capacity of aquatic microbes to metabolize dinotefuran, a process that includes the potential formation and subsequent degradation of its desmethyl metabolite. frontiersin.org The composition and activity of the specific microbial community will ultimately determine the rates of both the formation and further breakdown of this compound in aquatic systems. mdpi.com

Environmental Fate, Persistence, and Distribution Dynamics of Dinotefuran Desmethyl

Sorption and Desorption Behavior in Soil and Sediment Environments

Specific studies measuring the sorption and desorption coefficients (Koc or Kd values) for Dinotefuran-desmethyl in various soil and sediment types are not available. While the parent compound, dinotefuran (B1670701), generally exhibits low sorption and is considered mobile, these properties cannot be directly attributed to its desmethyl metabolite without dedicated research. nsf.gov

Leaching and Runoff Potential through Soil Profiles to Aquatic Systems

There is a lack of specific data quantifying the leaching and runoff potential of this compound. The mobility of a compound in soil is influenced by its unique physicochemical properties, and in the absence of such data for this compound, its potential to move through soil profiles into aquatic systems remains uncharacterized.

Phototransformation and Hydrolysis Kinetics in Aqueous Environments

Detailed kinetic studies on the phototransformation and hydrolysis of this compound in aqueous environments are not documented. Research on the parent compound dinotefuran indicates that it is susceptible to rapid aqueous photolysis but stable to hydrolysis. regulations.govnih.gov However, the degradation pathways and rates for this compound, including its direct and indirect photolysis mechanisms and the influence of environmental factors like pH and dissolved organic matter, have not been specifically investigated. nih.govresearchgate.net

Volatilization and Atmospheric Transport Considerations

Information regarding the vapor pressure and Henry's Law constant for this compound is not available, precluding an assessment of its potential for volatilization and atmospheric transport. The parent compound is known to be non-volatile. epa.gov

Bioaccumulation and Bioconcentration Potential in Environmental Organisms

No studies measuring the bioaccumulation or bioconcentration factor (BCF) of this compound in specific environmental organisms were found. While research has been conducted on the bioaccumulation of other dinotefuran metabolites, such as UF and DN in earthworms, these findings cannot be extrapolated to this compound. nih.govnih.gov

Ecotoxicological Implications of Dinotefuran Desmethyl

Comparative Biological Activity with Parent Dinotefuran (B1670701)

Ligand-Target Receptor Binding Affinity and Selectivity (e.g., Nicotinic Acetylcholine (B1216132) Receptors)

Dinotefuran-desmethyl is a metabolite of the neonicotinoid insecticide dinotefuran. fao.org Like its parent compound, its mode of action involves interaction with nicotinic acetylcholine receptors (nAChRs), which are crucial for nerve signal transmission in insects. psu.edu Neonicotinoids, in general, act as agonists at these receptors, meaning they mimic the action of the natural neurotransmitter acetylcholine. annualreviews.org

The binding affinity and selectivity of neonicotinoids to nAChRs can vary significantly between different insect species and even between different receptor subtypes within a single insect. jst.go.jp While specific binding affinity data for this compound is not extensively detailed in the provided search results, the general mechanism of neonicotinoids provides a framework for understanding its likely action. For instance, studies on dinotefuran have shown that it binds with high affinity to insect nAChRs. nih.govresearchgate.net Research on various dinotefuran analogues has demonstrated a strong correlation between their binding potency to nerve cord membranes and their insecticidal activity. researchgate.net

It is also important to note that the binding characteristics of neonicotinoids can differ from other nAChR-acting compounds. For example, the binding sites for the neonicotinoid imidacloprid (B1192907) and the classic nAChR antagonist α-bungarotoxin have been shown to be distinct. jst.go.jp The diversity in nAChR structure across insect species contributes to the selective toxicity of neonicotinoids. researchgate.net While the exact binding affinity of this compound remains a subject for more specific research, its structural relationship to dinotefuran suggests it likely interacts with the same nAChR target sites, although potentially with different affinity and selectivity.

Agonist/Antagonist Properties at Neural Target Sites

Dinotefuran and other neonicotinoids function as agonists at insect nicotinic acetylcholine receptors (nAChRs). psu.eduannualreviews.org This means they stimulate the receptor, leading to continuous nerve excitation. At low concentrations, this results in excessive nervous stimulation, and at higher concentrations, it can cause paralysis and death in insects. psu.edu

While the specific agonist or antagonist properties of this compound are not explicitly detailed in the provided search results, its parent compound, dinotefuran, is known to exhibit both nerve-excitatory and nerve-blocking activities. researchgate.net It acts as a competitive modulator at nAChRs, out-competing acetylcholine for binding sites. regulations.gov The action of neonicotinoids like dinotefuran is significantly more potent on insect nAChRs than on mammalian nAChRs, which contributes to their selective toxicity. annualreviews.org Given that this compound is a metabolite of dinotefuran, it is highly probable that it shares a similar agonist mechanism at the neural target sites of insects. The degree of its activity, however, may differ from the parent compound.

Effects on Non-Target Terrestrial Invertebrates

Sublethal Impacts on Beneficial Arthropods (e.g., Pollinators, Predators)

The sublethal effects of neonicotinoids, including metabolites like this compound, on beneficial arthropods are a significant concern. Pollinators, such as honey bees, are particularly vulnerable to these insecticides. epa.govmda.state.mn.us Sublethal exposure to dinotefuran has been shown to affect olfaction, octopamine (B1677172) concentrations, learning, and homing ability in honey bees. researchgate.net

Studies on the enantiomers of dinotefuran (different spatial arrangements of the same molecule) have revealed varying levels of toxicity to honey bees, with the S-enantiomer being significantly more toxic than the R-enantiomer. researchgate.net This highlights the complexity of assessing the impact of these compounds. Honey bees can be exposed to dinotefuran and its metabolites through contaminated nectar and pollen. researchgate.net Research has also indicated that certain neonicotinoids can affect the social behaviors of honey bees, such as trophallaxis (the transfer of food between individuals), potentially increasing the spread of the insecticide within a colony. bohrium.com

Influence on Soil Macro- and Micro-Fauna (e.g., Earthworms, Microbial Enzyme Activity)

The impact of neonicotinoids on soil ecosystems is an area of growing research. While specific studies on the direct effects of this compound on soil fauna were not found in the search results, research on the parent compound, dinotefuran, provides some insights.

One study investigated the interactive effects of dinotefuran on Collembola (springtails), fungi, and bacteria in the soil. researchgate.net The application of dinotefuran was found to influence the carbon translocation pathways in the soil, highlighting the potential for these insecticides to disrupt fundamental soil processes. researchgate.net Neonicotinoids are known to be persistent in soil and have high mobility, which means they can be readily taken up by plants and also have the potential to leach into groundwater. nih.gov The impact of these chemicals on the broader soil biota, including non-target invertebrates and microorganisms, is not yet fully understood. researchgate.net

Aquatic Ecotoxicological Consequences

Dinotefuran and its metabolites can contaminate aquatic environments through runoff and spray drift. regulations.gov The parent compound, dinotefuran, is classified as moderately toxic to aquatic invertebrates on an acute exposure basis, though there is a wide range of sensitivity across different species. regulations.gov It is considered practically non-toxic to fish. regulations.gov

Safety data for this compound indicates that it is very toxic to aquatic life with long-lasting effects. lgcstandards.com This suggests that the metabolite may pose a greater risk to aquatic ecosystems than the parent compound. The U.S. Environmental Protection Agency (EPA) has established aquatic life benchmarks for dinotefuran and some of its degradates to help interpret monitoring data and identify areas of potential risk. epa.gov One of the major degradation pathways for dinotefuran is aqueous photolysis (breakdown by light in water), alongside runoff and leaching. regulations.gov

The following table summarizes the aquatic toxicity of dinotefuran and one of its degradates, as reported by the U.S. EPA.

ChemicalYearCAS NumberAcute Fish LC50 (µg/L)Acute Invertebrate EC50 (µg/L)Chronic Fish NOAEC (µg/L)Chronic Invertebrate NOAEC (µg/L)
Dinotefuran2016165252-70-0>49550636054500395
Dinotefuran degradate MNG2016NR>98700

Source: U.S. EPA epa.gov LC50: The concentration lethal to 50% of the test population. EC50: The concentration effective in causing a response in 50% of the test population. NOAEC: No Observed Adverse Effect Concentration. MNG: 1-methyl-3-(tetrahydro-3-furylmethyl)guanidine (B3052814)

Mechanistic Responses in Aquatic Invertebrate Development and Reproduction

Studies have revealed that dinotefuran can interfere with crucial hormonal and signaling pathways in aquatic invertebrates, leading to adverse effects on their development and reproduction. A key mechanism involves the disruption of ecdysis, the process of molting, which is essential for growth in arthropods. nih.govresearchgate.net

Long-term exposure to environmentally relevant concentrations of dinotefuran has been shown to delay pupation and emergence in the non-biting midge, Chironomus kiinensis. nih.govresearchgate.net This delay is linked to the downregulation of genes critical for the ecdysone (B1671078) signaling pathway, including the ecdysone receptor (ecr), ultraspiracle protein (usp), and the early-response gene E74. nih.govresearchgate.net Ecdysone, a key steroid hormone, and its receptor complex are central to initiating and coordinating the molting process. By downregulating these genes, dinotefuran effectively inhibits the hormonal cascade necessary for successful development. nih.gov

Furthermore, dinotefuran exposure can also impact the expression of the hsp70 gene, which codes for a heat shock protein involved in cellular stress response and proper protein folding. nih.govresearchgate.net The downregulation of this gene suggests a compromised ability of the organism to cope with the cellular stress induced by the pesticide. nih.govresearchgate.net

In addition to developmental effects, dinotefuran can also influence reproductive outcomes. Research indicates that exposure can skew the sex ratio in Chironomus kiinensis populations, leading to a higher proportion of males. nih.govresearchgate.net This is potentially linked to the upregulation of the vitellogenin (vtg) gene, a precursor to egg yolk protein that is typically female-specific. nih.gov The inappropriate expression of vtg in male midges suggests an estrogenic effect, highlighting the endocrine-disrupting potential of dinotefuran. nih.govresearchgate.net

The table below summarizes the observed mechanistic responses in aquatic invertebrates exposed to dinotefuran.

Organism Observed Effect Affected Genes Mechanism
Chironomus kiinensisDelayed pupation and emergenceecr, usp, E74, hsp70 (downregulated)Inhibition of the ecdysone signaling pathway, disrupting the molting process.
Chironomus kiinensisSkewed sex ratio (male-dominated)vtg (upregulated in males)Endocrine disruption through potential estrogenic effects.
Daphnia magnaReproductive inhibitionNot specifiedStereoselective toxicity of the S-dinotefuran enantiomer. researchgate.net

It is important to note that the toxicity of dinotefuran can be stereoselective, as demonstrated in studies with the crustacean Daphnia magna. The S-dinotefuran enantiomer was found to inhibit reproduction, indicating that different spatial arrangements of the molecule can have varying biological activities. researchgate.net

Influence on Algal and Zooplankton Community Dynamics

The impact of pesticides extends beyond individual organisms to affect entire aquatic communities. Herbicides, in particular, can significantly alter the species composition and community structure of benthic algae. mdpi.com While specific studies on this compound's direct impact on algal communities are limited, the effects of neonicotinoids and other pesticides on zooplankton are better documented.

Pesticide exposure can enhance dominance patterns within a zooplankton community. uhasselt.be This occurs when the dominant species is less sensitive to the pesticide than subdominant species, leading to a competitive advantage. uhasselt.be For example, insecticides can increase the primary production of phytoplankton by reducing the abundance of zooplankton that graze on them, a phenomenon known as a top-down effect. nih.gov

The introduction of pesticides can disrupt the delicate balance of predator-prey and competitive interactions within plankton communities, potentially leading to cascading effects throughout the aquatic food web. uhasselt.benih.gov

Effects on Microbial Community Structure and Function in Environmental Compartments

Soil Microbial Respiration and Nutrient Cycling

Soil microorganisms play a vital role in decomposition and nutrient cycling. cbd.int Pesticides can disrupt these processes by altering microbial community composition and activity. While some studies suggest that soil microorganisms can overcome the inhibitory effects of certain toxicants on respiration by coupling intracellular and extracellular metabolism, the introduction of pesticides can still have significant impacts. nih.gov

Dinotefuran application has been shown to affect soil bacterial communities and the nitrification process. nih.gov Specifically, it can promote ammonia (B1221849) oxidation while suppressing nitrite (B80452) oxidation, leading to an imbalance in the nitrogen cycle. nih.gov Furthermore, the diversity and species richness of soil bacteria can be significantly reduced by dinotefuran, with certain opportunistic species like Metyhlotenera spp. becoming dominant. nih.gov

The table below outlines the effects of dinotefuran on soil microbial processes.

Process Effect of Dinotefuran Impact on Microbial Community
NitrificationPromoted ammonia oxidation, suppressed nitrite oxidationAltered balance of nitrifying bacteria.
Bacterial DiversityReduced diversity and species richnessDominance of specific species like Metyhlotenera spp.. nih.gov

These disruptions can have far-reaching consequences for soil fertility and plant health, as the availability of essential nutrients like nitrates is altered.

Aquatic Microbial Community Composition and Activity

In aquatic ecosystems, microbial communities are crucial for decomposition, nutrient cycling, and providing a food source for other organisms. nih.gov Pesticides can disrupt these communities, with insecticides, in particular, having been shown to reduce microbial diversity and richness. nih.gov

Studies on various insecticides have demonstrated their ability to alter the structure of aquatic microbial communities. nih.gov For instance, some insecticides can lead to a decrease in the abundance of Proteobacteria, a major bacterial phylum, while increasing the proportion of Firmicutes. nih.gov

Dinotefuran residues have been found to impact the microbial community in fermented beverages, suggesting a broader effect on microbial consortia. nih.gov In a study on Huangjiu (a Chinese rice wine), dinotefuran altered the abundance of key yeast and bacterial genera, such as Saccharomyces, Lactococcus, and Cyberlindnera. nih.gov This modification of the microbial community was linked to changes in metabolic pathways, including glycolysis and amino acid biosynthesis, ultimately affecting the flavor profile of the final product. nih.gov

Analytical Methodologies for Dinotefuran Desmethyl Quantification

Sample Preparation Techniques for Environmental and Biological Matrices

Effective sample preparation is a critical step to extract Dinotefuran-desmethyl from the matrix, remove interfering substances, and concentrate the analyte prior to instrumental analysis. The choice of technique is highly dependent on the physicochemical properties of the analyte and the nature of the sample matrix.

Several extraction and purification techniques are employed for the analysis of this compound.

Solid-Liquid Extraction (SLE): This is a conventional method used for solid samples like soil and plant tissues. It often involves homogenizing the sample with an organic solvent. For soil, methods like solid-liquid extraction with low-temperature partitioning (SLE-LTP) have been optimized. One study found that using a mixture of acetonitrile (B52724) and water (8:2 v/v) as the extracting phase, followed by a clean-up step with primary-secondary amine (PSA), was effective for determining DN in soil samples. scielo.brresearchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method and its modifications are widely used for pesticide residue analysis in food and environmental samples. scielo.br For the analysis of dinotefuran (B1670701) and its metabolites, including DN, in vegetables like cucumber, tomato, potato, and cabbage, a Quick Polar Pesticides (QuPPe) extraction procedure has been successfully applied. spkx.net.cn However, due to the high polarity and water miscibility of this compound, standard QuEChERS protocols using acetonitrile and salting-out may result in poor extraction efficiency. nih.govlongdom.org To overcome this, modifications such as using methanol (B129727) as the extraction solvent have been successfully implemented for matrices like plum. nih.govlongdom.orgresearchgate.net

Solid-Phase Extraction (SPE): SPE is a common technique for both clean-up of complex extracts and for extraction and concentration of analytes from liquid samples like water. scielo.brusgs.govnih.gov Various sorbents are used depending on the matrix and target analytes. For cleaning up extracts of dinotefuran and its metabolites, cartridges containing materials like primary-secondary amine (PSA), C18, and graphitized carbon black (GCB) are often used in a dispersive SPE (d-SPE) format, which is a key step in the QuEChERS methodology. nih.govlongdom.orgmdpi.comresearchgate.net For instance, in the analysis of lettuce and celery, after a QuEChERS-style extraction, the supernatant was further cleaned using a d-SPE kit containing MgSO₄ and PSA for DN analysis. mdpi.com For water samples, SPE provides a robust method for concentrating polar pesticides like DN that are present at trace levels. researchgate.netca.gov

TurboFlow™ Chromatography: This is a semi-automated online sample clean-up technique that utilizes turbulent flow chromatography to separate small molecules from the larger molecules in a sample matrix like urine. This method has been successfully applied for the high-throughput analysis of neonicotinoids and their metabolites, demonstrating good recovery and reproducibility. nih.govnih.gov

The analytical approach for this compound must be adapted to the specific challenges presented by each sample matrix.

Soil: The analysis of DN in soil requires robust extraction to release the analyte from soil particles. A common approach involves hydrating the soil sample, followed by extraction with acidified acetonitrile. mdpi.com A subsequent clean-up step using d-SPE with PSA is often necessary to remove co-extracted matrix components. scielo.brmdpi.com One validated method for soil used solid-liquid extraction with low-temperature purification (SLE-LTP), employing acetonitrile:water as the extractant and PSA for clean-up. scielo.brresearchgate.net

Water: Due to the high water solubility of this compound, it can be found in surface and groundwater. Direct injection is sometimes possible, but for trace-level detection, a concentration step is required. Solid-phase extraction (SPE) is the most common method for extracting and concentrating DN from water samples prior to LC-MS analysis. usgs.govnih.govresearchgate.net

Plant Tissue: The complexity of plant matrices necessitates specific extraction and clean-up protocols.

For vegetables like lettuce, celery, cucumber, and tomato, modified QuEChERS methods are frequently used. spkx.net.cnmdpi.com This often involves extraction with acidified acetonitrile followed by d-SPE clean-up. spkx.net.cnmdpi.com

In fruits with high water and sugar content, such as plum, the high polarity of DN presents a challenge for typical QuEChERS methods. A switch to methanol extraction followed by d-SPE with PSA and C18 sorbents has proven effective. nih.govlongdom.orgresearchgate.net

For persimmon, a method involving extraction with a methanol-water solution followed by evaporation and reconstitution has been developed for the analysis of DN. nih.gov

Biological Tissues (e.g., Urine): The determination of DN in biological fluids is important for exposure assessment studies. Analysis in urine often involves protein precipitation with acetonitrile followed by an online clean-up step like TurboFlow™ or automated SPE, which allows for high-throughput and sensitive quantification. nih.govnih.govnih.gov

Table 1: Sample Preparation Methods for this compound (DN) in Various Matrices

MatrixExtraction MethodExtraction SolventClean-up Sorbent(s)Reference
Plumd-SPEMethanolPSA, C18 nih.govlongdom.org
Vegetables (Cucumber, Tomato, etc.)QuPPe (QuEChERS for polar pesticides)Methanol, Formic AcidNot specified spkx.net.cn
Lettuce, CeleryModified QuEChERSAcetonitrile with 2% Formic AcidPSA, MgSO₄ mdpi.com
SoilSLE-LTPAcetonitrile:Water (8:2 v/v)PSA scielo.br
PersimmonSolid-Liquid ExtractionMethanol:Water (9:1, v/v)None (evaporation/reconstitution) nih.gov
UrineProtein Precipitation / Online SPEAcetonitrileTurboFlow™ Column nih.gov

Chromatographic Separation Techniques

Following sample preparation, chromatographic separation is employed to resolve this compound from other metabolites and matrix components before detection.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary techniques used for the separation of this compound. spkx.net.cnresearchgate.net UHPLC systems offer advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times, which are beneficial for complex sample analysis and high-throughput screening. spkx.net.cnnih.gov These systems are almost invariably coupled with tandem mass spectrometry for selective and sensitive detection.

The selection and optimization of the stationary and mobile phases are critical for achieving adequate retention and separation of the highly polar this compound.

Stationary Phases: Reversed-phase columns are most commonly used. C18 columns are a popular choice and have been successfully applied in numerous methods for analyzing DN and other dinotefuran metabolites in matrices like vegetables and persimmon. spkx.net.cnnih.gov Other stationary phases, such as C8 columns, have also been utilized. nih.gov The specific brand and model of the column (e.g., UPLC BEH-C18, Phenomenex Kinetex® C18) are chosen to provide the best peak shape and resolution for the target analytes. spkx.net.cnnih.gov

Mobile Phases: The mobile phase typically consists of a gradient mixture of water and an organic solvent, usually acetonitrile or methanol. nih.govnih.govresearchtrends.net To improve peak shape, retention of polar analytes, and ionization efficiency in the mass spectrometer, additives are incorporated into the mobile phase. Common additives include formic acid, ammonium (B1175870) acetate, and ammonium formate (B1220265). spkx.net.cnresearchtrends.netaustinpublishinggroup.com For example, a method for vegetables used a gradient of water (containing 5 mmol/L ammonium formate and 0.1% formic acid) and methanol (containing 0.1% formic acid). spkx.net.cn The optimization of the mobile phase is crucial; for instance, while acetonitrile is a common organic modifier, methanol can improve the MS response for certain neonicotinoids. researchtrends.netaustinpublishinggroup.com The gradient elution program is carefully optimized to ensure baseline separation of DN from its parent compound and other metabolites like UF and MNG. nih.gov

Table 2: Examples of Liquid Chromatography Conditions for this compound (DN) Analysis

Stationary PhaseMobile Phase AMobile Phase BModeReference
UPLC BEH-C18Water with 5 mmol/L Ammonium Formate + 0.1% Formic AcidMethanol with 0.1% Formic AcidGradient spkx.net.cn
Phenomenex Kinetex® C18Distilled WaterAcetonitrileGradient nih.gov
Eclipse plus C8WaterMethanolGradient nih.gov

Mass Spectrometric Detection and Quantification

Due to its high selectivity and sensitivity, tandem mass spectrometry (LC-MS/MS) is the definitive technique for the detection and quantification of this compound in complex samples. spkx.net.cnnih.gov

The analysis is typically performed using an electrospray ionization (ESI) source operating in the positive ion mode (ESI+), as this provides the best sensitivity for neonicotinoids and their metabolites. spkx.net.cn Quantification is achieved using the multiple reaction monitoring (MRM) mode. In MRM, the precursor ion (the protonated molecule [M+H]⁺ of DN) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process provides two levels of mass selectivity, significantly reducing matrix interference and ensuring accurate quantification even at very low concentration levels.

Methods are validated to have low limits of detection (LODs) and quantification (LOQs), often in the low µg/kg range for solid samples and ng/L for water samples. spkx.net.cn For example, a method for vegetables reported an LOQ for DN of 2.20 µg/L in the final extract. spkx.net.cn To compensate for matrix effects (ion suppression or enhancement) and variations in instrument response, matrix-matched calibration curves or the use of stable isotope-labeled internal standards are common practices. nih.govlongdom.org

Tandem Mass Spectrometry (MS/MS) Approaches for Metabolite Identification and Confirmation

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC), is a powerful tool for the definitive identification and quantification of this compound. nih.govmhlw.go.jp This technique offers high selectivity and sensitivity by monitoring specific fragmentation patterns of the target analyte. The process involves the selection of a specific precursor ion (the molecular ion or an adduct of this compound) in the first mass spectrometer, which is then fragmented through collision-induced dissociation. The resulting product ions are subsequently analyzed in a second mass spectrometer.

The multiple reaction monitoring (MRM) mode is commonly employed, where specific precursor-to-product ion transitions are monitored. spkx.net.cnnih.gov This provides a high degree of certainty in identification, as both the retention time in the chromatography system and the specific mass transitions must match those of a known reference standard. mhlw.go.jp For instance, methods have been developed for the simultaneous analysis of dinotefuran and its metabolites, including this compound (also referred to as MNG or N-dm-dinotefuran), in complex matrices like plums, tea, and various food products. nih.govnih.govresearchgate.net The detection is typically performed in the positive ion electrospray ionization (ESI+) mode. spkx.net.cn

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Non-Targeted Screening

High-Resolution Mass Spectrometry (HRMS), such as Orbitrap-based systems, provides highly accurate mass measurements, which are invaluable for the structural elucidation of unknown compounds and for non-targeted screening. nih.govresearchgate.net While specific studies focusing solely on the HRMS analysis of this compound are not prevalent, the principles are well-established through the impurity profiling of its parent compound, dinotefuran. nih.govresearchgate.netnih.gov

HRMS can distinguish between compounds with very similar nominal masses, providing a high degree of confidence in the elemental composition of an ion. researchgate.net In the context of metabolite identification, HRMS can be used to identify potential metabolites in a sample without the need for a specific reference standard for each one. By analyzing the high-resolution mass spectrum and the fragmentation patterns (MS/MS), researchers can propose potential structures for metabolites like this compound. nih.govresearchgate.net This approach is particularly useful for identifying process-related impurities and degradation products during the manufacturing and registration of pesticides. nih.gov

Method Validation Parameters and Quality Assurance

To ensure the reliability and accuracy of analytical data, methods for quantifying this compound must undergo rigorous validation. Key parameters include the limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and an assessment of matrix effects. scielo.br

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. scielo.br These values are critical for determining the suitability of a method for monitoring trace levels of this compound in various samples. The LOQ is often established as the lowest validated spike level that meets performance criteria for accuracy and precision. eurl-pesticides.eu For this compound, these limits vary depending on the analytical technique and the complexity of the sample matrix.

Table 1: LOD and LOQ for this compound in Various Matrices

Analyte Name Matrix LOD LOQ
N-desmethyl-Dinotefuran Tea Leaves 0.125 ng/g 3.33 ng/g
1-methyl-3-(tetrahydro-3-furylmethyl) guanidine (B92328) (MNG) Fruits, Vegetables, Cereal, Animal-derived foods, Soil, Water Not specified 10 µg/kg
Dinotefuran Metabolite (MNG) Water Not specified 0.0100 mg/L
Dinotefuran Metabolite (MNG) Sediment, Soil Not specified 0.0100 mg/kg

Data sourced from multiple scientific studies. nih.govresearchgate.netepa.gov

Accuracy, Precision, and Matrix Effects

Accuracy, typically expressed as the percentage recovery of a spiked analyte, and precision, measured as the relative standard deviation (RSD), are fundamental to method validation. researchgate.net For this compound, studies have demonstrated good accuracy and precision across a range of sample types.

Matrix effects present a significant challenge in the analysis of this compound, particularly in complex matrices like tea and plum. nih.govnih.gov These effects, caused by other components in the sample co-eluting with the analyte, can either suppress or enhance the ionization of this compound, leading to inaccurate quantification. nih.gov Matrix enhancement and suppression have been observed for this metabolite, causing variability in recovery rates. nih.gov To counteract this, the use of matrix-matched calibration curves, where standards are prepared in a blank extract of the sample matrix, is a common and necessary practice to ensure accurate results. nih.govlongdom.org

Table 2: Method Performance for this compound

Analyte Name Matrix Accuracy (Recovery %) Precision (RSD %) Matrix Effect Noted
N-desmethyl-Dinotefuran Tea Leaves 87.1% 6.1% Not specified
Dinotefuran Metabolites (incl. MNG) Plum 83.01 - 110.18% ≤ 8.91% Suppression
1-methyl-3-(tetrahydro-3-furylmethyl) guanidine (MNG) Multiple (Foods, Soil, Water) 73 - 102% Intra-day: 0.8-9.5%, Inter-day: 3.0-12.8% Not specified
Dinotefuran Metabolite (MNG) Green Tea Variable; <70% with matrix-matched calibration Not specified Enhancement & Suppression

Data compiled from various analytical studies. nih.govnih.govresearchgate.netnih.gov

Role of Dinotefuran Desmethyl in Insecticide Resistance Development

Contribution of Enhanced N-Demethylation to Insect Resistance Phenotypes

Enhanced N-demethylation, the biochemical process that converts dinotefuran (B1670701) into Dinotefuran-desmethyl, is a significant contributor to the development of resistance in various insect species. This metabolic conversion is primarily carried out by the cytochrome P450 monooxygenase (P450) enzyme system. In resistant insects, the increased rate of this detoxification pathway reduces the concentration of the parent dinotefuran molecule at its target site, the nicotinic acetylcholine (B1216132) receptor (nAChR), thereby diminishing its insecticidal efficacy.

While the parent compound, dinotefuran, is a potent agonist of insect nAChRs, the toxicological profile of this compound is less characterized. However, the primary mechanism of resistance lies in the rapid conversion of the more potent parent insecticide to its metabolite. Studies on various insect pests have demonstrated a clear correlation between higher levels of P450 activity and increased resistance to dinotefuran. For instance, research has shown that the rate of dinotefuran metabolism is significantly higher in resistant strains compared to their susceptible counterparts.

One study identified a possible "dinotefuran-dm-NNO metabolite" resulting from P450-mediated metabolism, which is consistent with the N-demethylation process that produces this compound. The elevated production of this metabolite in resistant insects underscores the central role of this metabolic pathway in conferring the resistance phenotype. The detoxification process effectively reduces the internal concentration of the active insecticide, allowing the insect to survive exposures that would be lethal to susceptible individuals.

Genetic and Biochemical Basis of Resistance Mechanisms Involving this compound

The enhanced N-demethylation of dinotefuran observed in resistant insect populations is rooted in specific genetic and biochemical alterations. The primary mechanism is the overexpression of particular cytochrome P450 genes.

Biochemical Basis:

The biochemical foundation of this resistance mechanism is the increased production and activity of P450 enzymes. These enzymes, located primarily in the insect's midgut and fat body, are responsible for metabolizing a wide range of foreign compounds, including insecticides. In the case of dinotefuran, specific P450s catalyze the removal of a methyl group from the parent molecule, yielding this compound. This metabolic conversion is a classic detoxification pathway that renders the insecticide less effective. The efficiency of this enzymatic detoxification directly correlates with the level of resistance observed in the insect population.

Genetic Basis:

The overexpression of P450 genes is the genetic driver behind the enhanced metabolic capacity of resistant insects. Research has identified several specific P450 genes, often belonging to the CYP6 family, that are significantly upregulated in dinotefuran-resistant strains of various pests, including the brown planthopper (Nilaparvata lugens) and the melon/cotton aphid (Aphis gossypii).

The upregulation of these genes can be caused by several genetic mechanisms:

Gene Amplification: An increase in the copy number of a specific P450 gene can lead to higher levels of enzyme production.

Mutations in Regulatory Elements: Changes in the promoter or enhancer regions of P450 genes can lead to increased transcription. These cis-regulatory elements control the rate at which a gene is transcribed into messenger RNA (mRNA), which is then translated into the P450 enzyme.

Changes in Transcription Factors: Alterations in trans-acting regulatory factors, which are proteins that bind to cis-regulatory elements, can also lead to the overexpression of P450 genes.

The following table summarizes key P450 genes implicated in dinotefuran resistance and their observed overexpression in resistant insect strains.

Insect SpeciesP450 Gene(s)Fold Overexpression in Resistant Strain (Approximate)
Bemisia tabaci (Whitefly)CYP6EM1High
Aphis gossypii (Melon/Cotton Aphid)CYP6CY14, CYP6CY22, CYP6UN15.8-fold (CYP6CY14)
Nilaparvata lugens (Brown Planthopper)CYP6ER1Strong

These genetic changes result in a higher constitutive and/or inducible level of the specific P450 enzymes responsible for dinotefuran N-demethylation, thereby providing the insect with a robust defense mechanism against the insecticide.

Implications for Resistance Management Strategies and Insecticide Rotation Programs

The prevalence of P450-mediated metabolic resistance, specifically the enhanced production of this compound, has significant implications for the long-term sustainability of dinotefuran and other neonicotinoid insecticides. Effective resistance management strategies are crucial to mitigate the selection and spread of resistant insect populations.

Insecticide Rotation:

A cornerstone of insecticide resistance management is the rotation of insecticides with different modes of action (MoA). This strategy aims to reduce the selection pressure for any single resistance mechanism. However, the development of metabolic resistance can complicate this approach. Cross-resistance, where a resistance mechanism to one insecticide confers resistance to other, chemically related insecticides, is a major concern.

In the context of dinotefuran resistance mediated by enhanced N-demethylation, there is a potential for cross-resistance to other neonicotinoids that are also substrates for the overexpressed P450 enzymes. For example, an acetamiprid-resistant strain of the brown planthopper, which overexpressed the P450 gene CYP6ER1, also exhibited cross-resistance to dinotefuran. nih.gov This highlights the importance of understanding the substrate specificity of the P450 enzymes involved in resistance to design effective rotation programs. Rotation schemes should ideally alternate between different insecticide classes that are not metabolized by the same P450 enzymes.

Use of Synergists:

Synergists are compounds that can inhibit the activity of detoxification enzymes, such as P450s. The use of synergists like piperonyl butoxide (PBO) in combination with dinotefuran can help to overcome metabolic resistance. PBO blocks the active site of P450 enzymes, preventing the breakdown of the insecticide and restoring its efficacy. The effectiveness of PBO in increasing the toxicity of dinotefuran in resistant strains serves as a diagnostic tool to confirm the involvement of P450-mediated metabolism.

Monitoring and Integrated Pest Management (IPM):

Regular monitoring of insect populations for changes in their susceptibility to dinotefuran is essential for the early detection of resistance. This allows for timely adjustments to control strategies before resistance becomes widespread. Integrating dinotefuran into a broader Integrated Pest Management (IPM) program that includes non-chemical control methods such as biological control, cultural practices, and the use of resistant crop varieties can also help to reduce the selection pressure for insecticide resistance. mdpi.com By minimizing the reliance on a single insecticide, the evolution of resistance can be delayed.

Broader Environmental and Ecological Considerations

Environmental Monitoring Programs and Occurrence Data of Dinotefuran-desmethyl

This compound is a recognized metabolite of dinotefuran (B1670701), formed through the process of N-demethylation nih.govresearchgate.netnih.gov. While analytical reference standards for this compound (CAS 168688-99-1) are commercially available for laboratory use, comprehensive data from large-scale environmental monitoring programs specifically targeting this metabolite are not widely documented in publicly available literature lgcstandards.compdqscientific.com.

Environmental fate and residue studies for pesticide registration primarily focus on the parent compound and its major metabolites. In the case of dinotefuran, regulatory bodies and researchers have more frequently monitored for other key metabolites alongside the parent chemical. These major metabolites include 1-methyl-3-(tetrahydro-3-furylmethyl) urea (B33335) (UF) and 1-methyl-3-(tetrahydro-3-furylmethyl) guanidine (B92328) (DN) epa.govmdpi.comfederalregister.govresearchgate.net. For instance, the U.S. Environmental Protection Agency (EPA) has validated analytical methods, such as high-performance liquid chromatography with tandem mass spectrometry (LC/MS/MS), for the determination of dinotefuran, UF, and DN in water, sediment, and soil epa.govfederalregister.gov.

Studies on various crops have detected residues of the metabolites UF and DN in plant tissues and soil following the application of dinotefuran mdpi.commdpi.com. However, the occurrence of this compound in these environmental matrices is less frequently reported. One study on the metabolism of dinotefuran in Chinese lizards (Eremias argus) identified the "demethylation metabolite" and noted that its prolonged residuals, along with the parent compound, might enhance the risk to the brain, highlighting its potential toxicological relevance nih.gov. Despite this, specific concentrations and frequencies of detection in soil, water, or non-target organisms on a broad scale remain largely uncharacterized.

Table 1: Key Metabolites of Dinotefuran in Environmental and Biological Systems

Metabolite Name Common Abbreviation Formation Process Notes on Detection/Monitoring
This compound - N-demethylation Identified in metabolism studies; specific environmental monitoring data is scarce nih.govnih.gov.
1-methyl-3-(tetrahydro-3-furylmethyl) urea UF Hydrolysis Frequently included in residue analysis for regulatory purposes in crops, soil, and water epa.govmdpi.comfederalregister.gov.
1-methyl-3-(tetrahydro-3-furylmethyl) guanidine DN Nitro-reduction Commonly monitored as a major metabolite in environmental and crop residue studies epa.govmdpi.comfederalregister.gov. Found to be toxic to non-target species like earthworms nih.gov.

Cumulative and Synergistic Effects with Other Contaminants in Environmental Mixtures

The assessment of chemical risk is complicated by the fact that organisms in the environment are typically exposed to a mixture of multiple contaminants rather than single compounds. These mixtures can lead to cumulative or synergistic effects, where the combined toxicity is greater than the sum of the individual parts.

Currently, specific research into the cumulative and synergistic effects of this compound with other environmental contaminants is not available in the reviewed scientific literature. However, the potential for such interactions is a significant concern within the broader class of neonicotinoids and their metabolites. Studies have shown that some pesticide metabolites can be as toxic, or even more toxic, than the parent compound researchgate.net. For example, the dinotefuran metabolites UF and DN have been shown to be toxic to non-target organisms like earthworms nih.gov.

The potential for synergistic toxicity is well-recognized for neonicotinoids when combined with other pesticides, particularly certain fungicides. These fungicides can inhibit metabolic enzymes in insects, such as cytochrome P450s, which are responsible for detoxifying insecticides. This inhibition can lead to a significant increase in the toxicity of the neonicotinoid. While this has been demonstrated for parent compounds, the principle extends to their metabolites. If this compound is present in an environmental mixture, its toxic potential could be altered by other chemicals that affect metabolic pathways. The lack of specific data for this compound highlights a critical knowledge gap in understanding its environmental risk profile as part of a complex chemical cocktail.

Methodological Aspects of Ecological Risk Assessment Frameworks Incorporating Metabolite Data

Ecological risk assessment (ERA) is a scientific process used to evaluate the likelihood of adverse ecological effects occurring from exposure to one or more stressors, such as pesticides and their breakdown products. Regulatory frameworks for pesticides increasingly recognize the critical importance of incorporating metabolite data to conduct a comprehensive assessment.

The process typically involves several key methodological steps:

Identification of Metabolites of Concern: The first step is to identify which metabolites should be included in the risk assessment. This is determined through environmental fate studies, including hydrolysis, photolysis, and metabolism studies in soil, water, and biological systems. These studies identify the transformation products that are likely to form, their concentrations, and their persistence in the environment nih.gov. Metabolites that are formed in significant quantities, are more persistent than the parent compound, or show structural alerts for toxicity are prioritized for further evaluation.

Tiered Testing Approach: Risk assessments often follow a tiered approach. Initial tiers may involve simple, conservative models to estimate exposure and toxicity. If these initial screenings indicate a potential risk from a metabolite, higher-tier, more complex studies are required. This can include detailed laboratory studies on the toxicity of the isolated metabolite to various non-target organisms (e.g., aquatic invertebrates, pollinators, soil organisms) or field studies that measure both the parent and its metabolites under realistic environmental conditions researchgate.net.

Residue Definitions: For regulatory purposes, a "residue definition" is established for both enforcement (monitoring residues in food) and risk assessment. The risk assessment residue definition may be broader than the enforcement definition and can include metabolites that are considered toxicologically significant apvma.gov.au. For dinotefuran, some regulatory bodies have considered the sum of the parent compound and metabolites like UF and DN for dietary risk assessments, even if enforcement is only for the parent compound apvma.gov.au.

Incorporating Data into Risk Quotients: The core of the assessment involves comparing exposure estimates to toxicity endpoints. For metabolites, this requires specific toxicity data (e.g., LC50 values) for the metabolite itself. Due to a lack of toxicity data for many metabolites, risk assessments can be limited usda.gov. When data is unavailable, a qualitative assessment may be conducted, or in some cases, it is assumed that the metabolite has similar toxicity to the parent compound, which is a conservative approach. The lack of quantitative toxicity data for this compound currently limits its quantitative inclusion in risk assessments usda.gov.

The evolution of ERA frameworks continues to move towards a more holistic approach, acknowledging that the environmental impact of a pesticide is not solely due to the active ingredient but is the result of the combined effects of the parent compound and its various transformation products.

Future Research Directions and Emerging Questions

Elucidation of Complex Biotransformation Pathways and Novel Metabolites

The biotransformation of dinotefuran (B1670701) is a complex process that leads to the formation of numerous metabolites, including Dinotefuran-desmethyl (also known as DN). The primary pathway for the formation of DN is the N-demethylation of the parent dinotefuran molecule. researchgate.netacs.org This process is part of a broader metabolic sequence that can also involve nitro reduction, N-methylene hydroxylation, and amine cleavage. researchgate.net

Research has identified a diverse array of metabolites resulting from dinotefuran degradation. In addition to DN, key metabolites include 1-methyl-3-(tetrahydro-3-furylmethyl)urea (B3190670) (UF) and 1-methyl-2-nitroguanidine (MNG). epa.gov Further studies have confirmed the presence of other metabolites such as PHP, FNG, MG, and BCDN in various matrices, highlighting the complexity of the degradation pathways. fao.org The metabolism of dinotefuran is noted to be particularly intricate due to the potential for reduction and cleavage of the nitroguanidine (B56551) group combined with reactions on the tetrahydrofuryl moiety. acs.org Given this complexity, a significant research goal is the continued identification and characterization of novel, yet-unidentified metabolites. A full elucidation of these pathways is essential for understanding the complete toxicological and environmental profile of dinotefuran use.

Investigation of Long-Term Chronic Ecotoxicological Impacts at Environmentally Relevant Concentrations

A growing body of research has focused on the chronic effects of parent neonicotinoids on non-target organisms at concentrations found in the environment. Studies have detected dinotefuran in surface waters at concentrations ranging from approximately 0.002 to 0.8 μg/L. frontiersin.orgnih.gov Long-term exposure to these low levels has been shown to cause significant sublethal effects in aquatic invertebrates.

For example, chronic exposure of the non-biting midge Chironomus kiinensis to environmental concentrations of dinotefuran resulted in delayed pupation and emergence by inhibiting ecdysis (molting). frontiersin.orgnih.govnih.gov These studies also observed a shift in the sex ratio of adult midges toward male-dominated populations with increasing dinotefuran concentrations. frontiersin.orgnih.gov Behavioral inhibition has also been documented, with chronic exposure to concentrations between 0.1 and 1 μg/L leading to paralysis in the larvae of Chironomidae. frontiersin.org

A critical future research direction is to determine the specific contribution of metabolites like this compound to these observed effects. While the parent compound is often the focus, the ecotoxicological impact of its degradates is a key component of a realistic environmental risk assessment. uj.ac.za Interestingly, initial data from the U.S. Environmental Protection Agency suggests that the this compound (DN) metabolite itself is nontoxic to freshwater invertebrates such as daphnids and aquatic plants like green algae. epa.gov This finding underscores the importance of investigating the chronic toxicity of individual metabolites, as they may have significantly different impact profiles than the parent compound. Future studies should aim to assess the long-term effects of this compound in isolation and in combination with dinotefuran and other metabolites at environmentally relevant concentrations.

Development of Advanced Analytical Techniques for Trace-Level Detection and Enantioselective Analysis

Accurate environmental monitoring and risk assessment depend on the availability of highly sensitive and specific analytical methods capable of detecting trace levels of pesticides and their metabolites. For this compound and its parent compound, significant progress has been made in developing such techniques.

High-performance liquid chromatography coupled with mass spectral detection (LC/MS/MS) has been validated for the simultaneous determination of dinotefuran and its metabolites UF, DN, and MNG in environmental matrices like water, soil, and sediment. epa.gov This methodology is capable of achieving low limits of quantitation (LOQ), making it suitable for measuring environmentally relevant concentrations. epa.gov Other methods, including high-performance liquid chromatography with a diode-array detector (HPLC-DAD) and enzyme-linked immunosorbent assays (ELISA), have also been developed for detecting the parent compound and can be adapted for its metabolites. nih.govnih.gov

Furthermore, since dinotefuran is a chiral compound, possessing two enantiomers ((+)-dinotefuran and (-)-dinotefuran), enantioselective analysis is an emerging and critical area of research. nih.govnih.gov Studies have shown that the degradation of dinotefuran in environments like soil can be enantioselective, with one form persisting longer than the other. nih.gov Advanced analytical methods are needed to resolve and quantify the individual enantiomers of both the parent compound and its chiral metabolites. An effective chiral analytical method has been developed for separating dinotefuran enantiomers using high-performance liquid chromatography (HPLC) with a chiral column. nih.govnih.govresearchgate.net More recently, methods using ultrahigh-performance supercritical fluid chromatography/tandem mass spectrometry have been developed to study the enantioselectivity of dinotefuran and its metabolites UF and DN. researchgate.net Continued innovation in this area is necessary to investigate the environmental fate and specific biological activities of each enantiomer.

Analytical TechniqueAnalytesMatrixDetection/Quantification Limit (LOQ)Reference
LC/MS/MSDinotefuran, UF, DN , MNGWater, Sediment, Soil0.0100 mg/L (water), 0.0100 mg/kg (soil/sediment) epa.gov
HPLC-DADDinotefuranWater10.00 µg/L nih.gov
HPLC with Chiral Column(+)-dinotefuran, (-)-dinotefuranRice, Tomato, Apple0.2-0.5 mg/kg nih.gov
Supercritical Fluid Chromatography/MS/MSDinotefuran, UF, DN (enantiomers)TomatoNot Specified researchgate.net
ELISADinotefuranVariousLinear range: 1.95 to 16.29 ng/mL nih.gov

Integration of Metabolite Data into Predictive Environmental Fate and Exposure Models

Predictive environmental fate models are essential tools for estimating the distribution and concentration of pesticides in the environment. Models such as PELMO, PRZM, PEARL, and MACRO are commonly used to predict the potential for leaching into groundwater and movement into surface waters. revue-set.fr The accuracy of these models is highly dependent on the quality of the input data, particularly parameters related to the sorption and degradation of the chemical. revue-set.frpfmodels.org

Currently, many models focus primarily on the properties of the parent pesticide. However, to improve the accuracy and realism of environmental risk assessments, it is imperative to integrate data specific to major metabolites like this compound. This involves determining key environmental fate parameters for the metabolite itself, including its soil sorption coefficient (Kd or Koc) and its own degradation half-life (DT50). nih.gov

By incorporating metabolite-specific data, models can provide a more complete picture of the total residue profile in the environment over time. For example, a model could predict the decline of the parent dinotefuran concentration while simultaneously predicting the formation and subsequent decline of the this compound concentration. Furthermore, integrating the distinct toxicological profiles of metabolites—such as the reported lower toxicity of DN to certain aquatic organisms—would allow for more refined and mechanistically sound predictions of ecological risk. epa.gov Future research should prioritize generating robust environmental fate data for this compound to facilitate its inclusion in the next generation of predictive exposure models.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying Dinotefuran-desmethyl in environmental samples, and how do they address matrix interference?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for detecting this compound in complex matrices like soil or water. To mitigate matrix effects, isotope dilution with deuterated internal standards (e.g., D₃-Dinotefuran-desmethyl) is critical. Validation should include spike-and-recovery experiments across varying pH and organic content to assess accuracy (80–120%) and precision (RSD <15%) .

Q. How can researchers validate the stability of this compound under varying storage conditions for long-term studies?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled temperature (±4°C, 25°C, 40°C), humidity (60–90% RH), and light (UV exposure). Analyze degradation products via LC-QTOF-MS and quantify parent compound loss using calibration curves. Stability thresholds (e.g., <10% degradation over 6 months) should align with OECD Guideline 116 for agrochemicals .

Q. What are the critical parameters for optimizing solid-phase extraction (SPE) of this compound from aqueous systems?

  • Methodological Answer : Select SPE cartridges with mixed-mode sorbents (e.g., C18/SCX) to enhance retention of polar metabolites. Adjust elution solvents (e.g., acetonitrile:ammonium acetate) based on pKa (this compound: ~4.2) to maximize recovery. Validate with blank matrix spikes and compare against direct injection methods to quantify matrix suppression effects .

Advanced Research Questions

Q. How can conflicting data on this compound’s environmental half-life (t₁/₂) in anaerobic vs. aerobic soils be reconciled methodologically?

  • Methodological Answer : Design microcosm experiments simulating redox gradients (e.g., flooded vs. upland soils) with isotopically labeled this compound (¹⁴C or ¹³C). Use compound-specific isotope analysis (CSIA) to track degradation pathways and differentiate biotic (microbial) vs. abiotic (hydrolysis) processes. Statistical modeling (ANCOVA) should account for soil organic matter and microbial diversity covariates .

Q. What experimental frameworks are suitable for elucidating this compound’s metabolic pathways in non-target organisms?

  • Methodological Answer : Employ in vitro hepatocyte assays (e.g., rainbow trout or honeybee models) with UPLC-HRMS to identify phase I/II metabolites. Confirm structures via NMR and computational docking (e.g., CYP3A4 enzyme binding affinity). Cross-validate in vivo using radiolabeled compounds and autoradiography to map tissue-specific bioaccumulation .

Q. How should researchers address discrepancies in this compound’s ecotoxicological thresholds across species?

  • Methodological Answer : Apply species sensitivity distribution (SSD) models to acute/chronic toxicity data (e.g., LC₅₀ for Daphnia magna, Eisenia fetida). Normalize endpoints using toxicokinetic-toxicodynamic (TK-TD) models to account for metabolic rate and lipid content differences. Uncertainty analysis (Monte Carlo simulations) must quantify variability in test conditions (e.g., pH, temperature) .

Methodological Design & Data Interpretation

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound’s sublethal effects?

  • Methodological Answer : Use nonlinear regression (e.g., log-logistic or Weibull models) to fit inhibition curves for endpoints like enzyme activity or growth rate. Compare AIC/BIC values to select the best-fit model. For multivariate responses (e.g., oxidative stress biomarkers), apply principal component analysis (PCA) to reduce dimensionality and identify latent variables .

Q. How can cross-disciplinary frameworks improve risk assessment of this compound in agroecosystems?

  • Methodological Answer : Integrate environmental chemistry data (e.g., sorption coefficients) with ecological network models to predict trophic transfer. Couple GIS-based exposure mapping (e.g., soil leaching potential) with probabilistic risk assessment (PRA) tools like @RISK. Validate with field monitoring of residues in pollinators and soil mesofauna .

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